

# physical and chemical properties of 2-Diphenylphosphino-6-methylpyridine

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## Compound of Interest

Compound Name: 2-Diphenylphosphino-6-methylpyridine

Cat. No.: B166057

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## An In-depth Technical Guide to 2-Diphenylphosphino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Diphenylphosphino-6-methylpyridine**, a versatile phosphine ligand. This document includes key physical and spectral data, a detailed synthesis protocol, and an experimental methodology for its application in Suzuki-Miyaura cross-coupling reactions.

## Core Physical and Chemical Properties

**2-Diphenylphosphino-6-methylpyridine** is a white to almost white crystalline solid.<sup>[1]</sup> It is a key bidentate phosphine-pyridine ligand used in organometallic synthesis and catalysis, valued for its ability to form stable metal complexes.<sup>[2][3]</sup> The compound is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is sensitive to air and should be stored under an inert atmosphere.<sup>[1]</sup>

Property	Value	Reference(s)
Molecular Formula	$C_{18}H_{16}NP$	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	277.31 g/mol	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Melting Point	81-83 °C	<a href="#">[3]</a> <a href="#">[7]</a>
Boiling Point	390.3 °C at 760 mmHg	<a href="#">[7]</a>
Appearance	White to Almost white powder/crystal	<a href="#">[1]</a>
Purity	>95.0% (GC)	<a href="#">[1]</a>

## Spectral Data

The structural identity of **2-Diphenylphosphino-6-methylpyridine** is confirmed by various spectroscopic techniques.

Spectroscopy	Data	Reference(s)
$^{31}P$ NMR	A signal is observed, characteristic of a triarylphosphine.	<a href="#">[8]</a>
$^1H$ NMR	Spectra of its metal complexes show characteristic signals for the methyl and aromatic protons.	
$^{13}C$ NMR	Spectra of its metal complexes show distinct signals for the pyridine and phenyl carbons.	
Infrared (IR)	The IR spectrum of its metal complexes displays characteristic bands for the pyridine and phenyl groups.	

While detailed spectra for the free ligand are not readily available in a single public source, the data from its complexes confirm its structural integrity.

## Experimental Protocols

### Synthesis of 2-Diphenylphosphino-6-methylpyridine

The synthesis of **2-Diphenylphosphino-6-methylpyridine** can be achieved through the reaction of 2-chloro-6-methylpyridine with diphenylphosphine.

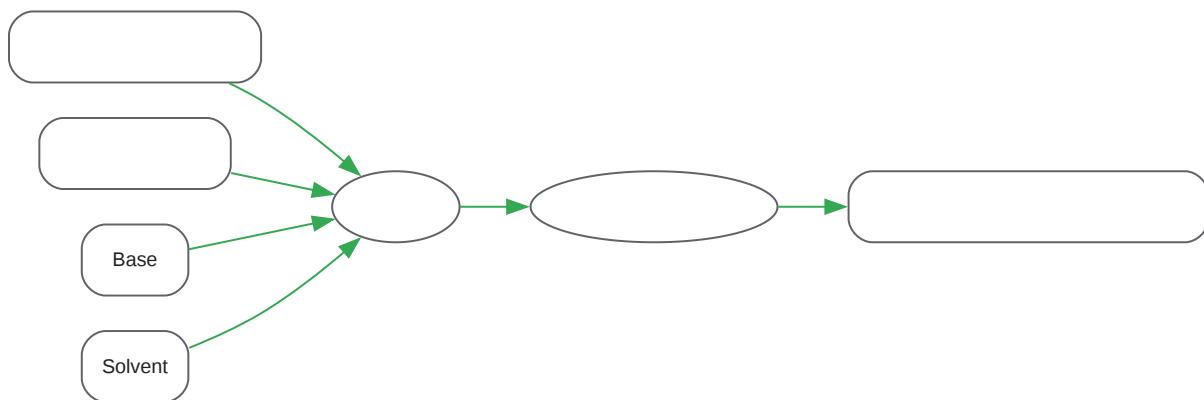
#### Materials:

- 2-chloro-6-methylpyridine
- Diphenylphosphine
- A suitable base (e.g., potassium carbonate)
- Anhydrous polar solvent (e.g., Dimethylformamide - DMF)
- Inert atmosphere (e.g., Argon or Nitrogen)

#### Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-chloro-6-methylpyridine and a stoichiometric amount of a suitable base in the anhydrous polar solvent.
- To this solution, add diphenylphosphine dropwise at room temperature with stirring.
- Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-Diphenylphosphino-6-methylpyridine** as a white solid.



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#### Synthesis Workflow

## Application in Suzuki-Miyaura Cross-Coupling

**2-Diphenylphosphino-6-methylpyridine** serves as an effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.

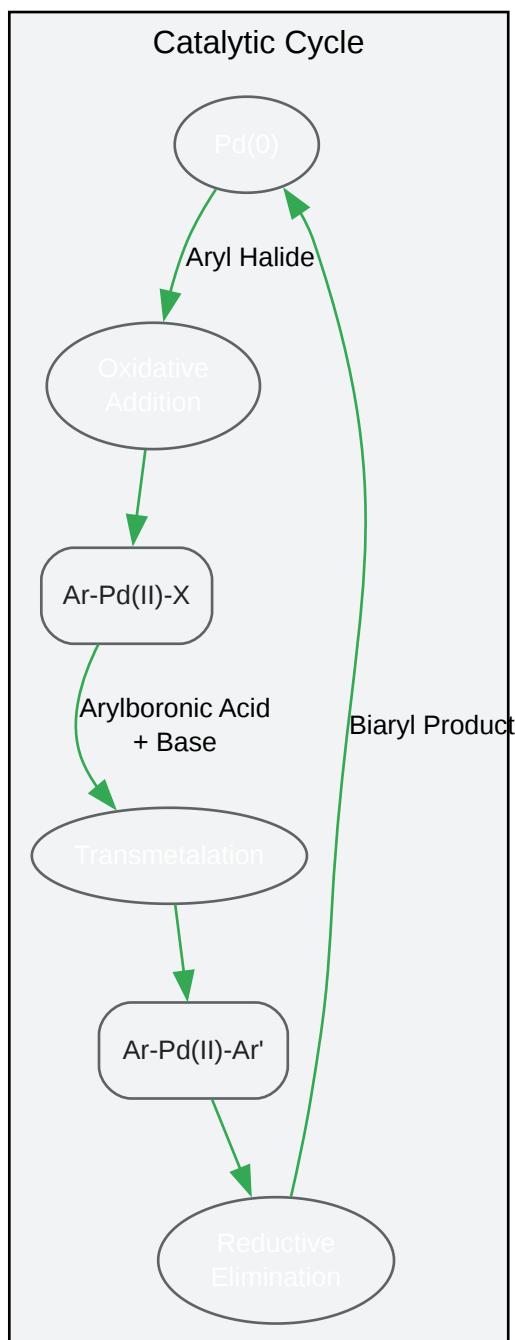
#### Materials:

- Aryl halide (e.g., aryl bromide)
- Arylboronic acid
- Palladium catalyst precursor (e.g.,  $\text{Pd}(\text{OAc})_2$ )
- **2-Diphenylphosphino-6-methylpyridine** (ligand)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ )

- Solvent system (e.g., 1,4-dioxane/water)
- Inert atmosphere (e.g., Argon or Nitrogen)

**Procedure:**

- To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
- In a separate vial, prepare the catalyst by dissolving the palladium precursor (e.g., 2 mol%) and **2-Diphenylphosphino-6-methylpyridine** (4 mol%) in the solvent.
- Seal the reaction vessel with a septum and purge with an inert gas for 10-15 minutes.
- Add the solvent system (e.g., 1,4-dioxane and deionized water) via syringe.
- Inject the prepared catalyst solution into the reaction mixture.
- Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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### Suzuki-Miyaura Catalytic Cycle

This guide provides essential technical information for the effective use of **2-Diphenylphosphino-6-methylpyridine** in a research and development setting. For further details on specific applications, consulting the primary literature is recommended.

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